Quantitative Structure-Activity Relationship (QSAR) Defines 4-BrCA's Distinct Reactivity with Catechol-1,2-Dioxygenase vs. Other Halogens and Parent Catechol
In a head-to-head QSAR study, 4-Bromocatechol's conversion rate by catechol-1,2-dioxygenase was compared to unsubstituted catechol and other 4-substituted analogs (chloro, fluoro, methyl). The presence of the bromine atom at the 4-position substantially reduces the enzyme's catalytic efficiency compared to the native substrate [1].
| Evidence Dimension | Relative enzymatic conversion rate |
|---|---|
| Target Compound Data | 4-Bromocatechol: 1.3% |
| Comparator Or Baseline | Unsubstituted catechol: 100% (baseline); 4-Fluorocatechol: 12%; 4-Chlorocatechol: 1.9%; 4-Methylcatechol: 62% |
| Quantified Difference | 4-BrCA is 98.7% less active than catechol; 1.46-fold less active than 4-chlorocatechol (1.9% vs 1.3%) and 9.2-fold less active than 4-fluorocatechol. |
| Conditions | Catechol-1,2-dioxygenase from Pseudomonas putida (arvilla) C1 at 20°C |
Why This Matters
This quantitative data is essential for researchers designing biodegradation assays or studying the environmental fate of brominated aromatics, as it confirms 4-BrCA is a poor substrate for this key detoxification enzyme, leading to potential accumulation.
- [1] Ridder, L., Briganti, F., Boersma, M. G., Boeren, S., Vis, E. H., Scozzafava, A., Veeger, C., & Rietjens, I. M. C. M. (1998). Quantitative structure/activity relationship for the rate of conversion of C4-substituted catechols by catechol-1,2-dioxygenase from Pseudomonas putida (arvilla) C1. European Journal of Biochemistry, 257(1), 92-100. https://doi.org/10.1046/j.1432-1327.1998.2570092.x View Source
